molecular formula C4H5Br2N3O B1458282 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1785762-67-5

3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No.: B1458282
CAS No.: 1785762-67-5
M. Wt: 270.91 g/mol
InChI Key: LMBRWLPYMGLVHG-UHFFFAOYSA-N
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Description

3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H5Br2N3O and its molecular weight is 270.91 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of 4,5-dibromo-1H-1,2,3-triazole and its reactions with various reagents to produce substituted triazoles has been reported. This includes the creation of lithiated derivatives which were then quenched with different quenching reagents to yield a variety of 5-substituted 1,2,3-triazole derivatives with high yields (Iddon & Nicholas, 1996) Azoles. Part 13.

  • The synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid have been explored. This process allows for the preparation of amino derivatives of dibromo-triazoles, showcasing the versatility of these compounds in synthetic chemistry (Yu et al., 2014) Synthesis of dibromo-triazoles and their amination.

Applications in Medicinal Chemistry

  • Triazole compounds have been identified as having a wide range of applications in medicinal chemistry due to their high biological activity and low toxicity. This includes the development of triazole derivatives for use as tranquilizers, fungicides, antihistamines, and antihypertensive preparations (Osyanin et al., 2012) Synthesis of the novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic system.

  • New 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007) Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.

Material Science and Synthetic Methodology

  • The exploration of novel 1,2,4-triazole dendrimers showcases the potential of triazole compounds in the development of new materials with unique properties. These dendrimers could be used in various applications where the heteroatom-rich nature of triazoles can be exploited (Maes et al., 2006) Synthesis of 1,2,4-triazole dendrimers.

Properties

IUPAC Name

3,5-dibromo-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3O/c1-10-2-9-4(6)7-3(5)8-9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBRWLPYMGLVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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